

Application Notes: Jones Oxidation of Primary Alcohols to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Chromium trioxide	
Cat. No.:	B8757531	Get Quote

The Jones oxidation is a robust and widely utilized method in organic synthesis for the efficient conversion of primary alcohols into carboxylic acids.[1][2][3][4] This reaction employs the Jones reagent, a solution of **chromium trioxide** (CrO₃) in aqueous sulfuric acid, typically using acetone as the solvent.[1][2][5] The oxidation is known for its rapid reaction rates, high yields, and the use of inexpensive and readily available reagents.[1][2]

Primary alcohols are initially oxidized to aldehydes.[1] Under the aqueous acidic conditions of the reaction, these aldehydes are then hydrated to form gem-diols, which are subsequently oxidized to the corresponding carboxylic acids.[1][3] A distinct visual indication of the reaction's progress is the color change from the orange-red of the Cr(VI) reagent to the green of the resulting Cr(III) species.[1][6]

Despite its utility, a significant drawback of the Jones oxidation is the use of chromium(VI) compounds, which are carcinogenic and require careful handling and disposal procedures.[1] [7] Consequently, researchers should always perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1][7][8]

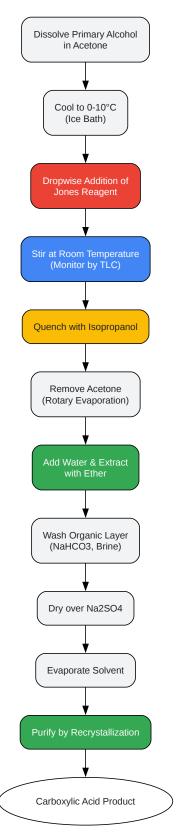
Experimental Protocol

This protocol provides a step-by-step procedure for the Jones oxidation of a primary alcohol to a carboxylic acid.

1. Preparation of the Jones Reagent

- Caution: Chromium trioxide is highly toxic, corrosive, and a strong oxidizer. Concentrated sulfuric acid is extremely corrosive. This procedure must be carried out in a fume hood with appropriate PPE.
- In a beaker, carefully dissolve 26.7 g of **chromium trioxide** (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄).
- Slowly and with constant stirring, add this mixture to 50 mL of deionized water. The addition is exothermic, so it's advisable to cool the water in an ice bath.
- Allow the resulting orange-red solution to cool to room temperature. The final volume will be approximately 73 mL.
- 2. Oxidation of the Primary Alcohol
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the primary alcohol (e.g., 50 mmol of benzyl alcohol) in an appropriate volume of acetone (e.g., 100 mL).
- Cool the flask in an ice-water bath to maintain a low temperature during the addition of the Jones reagent.
- Addition of Jones Reagent: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of the alcohol.
- Maintain the reaction temperature below 30°C throughout the addition. A noticeable color change from orange-red to green should occur.
- Continue adding the reagent until a persistent orange-red color is observed, indicating that the alcohol has been fully consumed.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
 mixture to stir at room temperature. The progress of the reaction can be monitored by thinlayer chromatography (TLC). Reaction times can vary from 15 minutes to several hours
 depending on the substrate.
- 3. Workup and Purification

- Quenching: Once the reaction is complete (as indicated by TLC), quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.[3]
- Isolation: Remove the acetone from the reaction mixture using a rotary evaporator.
- Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.
- Extract the aqueous layer with diethyl ether (e.g., 3 x 50 mL).
- Purification: Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
- Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude carboxylic acid.
- The product can be further purified by recrystallization.


Data Presentation

The following table summarizes the reaction conditions and yields for the Jones oxidation of various primary alcohols to their corresponding carboxylic acids.

Substrate	Product	Reaction Time	Temperature (°C)	Yield (%)
Benzyl alcohol	Benzoic acid	4 h	<30	>90
4-Methoxybenzyl alcohol	4- Methoxybenzoic acid	15 min	Room Temp	92
1-Heptanol	Heptanoic acid	1 h	25	85
1-Octanol	Octanoic acid	1.5 h	25	91
Cyclohexylmetha nol	Cyclohexanecarb oxylic acid	2 h	25	88

Experimental Workflow

Click to download full resolution via product page

Caption: Experimental workflow for the Jones oxidation of a primary alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. Jones oxidation Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation Chemistry Steps [chemistrysteps.com]
- 4. Jones Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Jone's Oxidation King Group [kingchem.org]
- 8. research.uga.edu [research.uga.edu]
- To cite this document: BenchChem. [Application Notes: Jones Oxidation of Primary Alcohols to Carboxylic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757531#step-by-step-protocol-for-jones-oxidation-of-primary-alcohols-using-cro3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com